molecular formula C19H26N2O2 B1479253 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098118-05-7

5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1479253
CAS RN: 2098118-05-7
M. Wt: 314.4 g/mol
InChI Key: INVIVDWVZIJDRR-UHFFFAOYSA-N
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Description

5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Compounds with structures similar to the one have been subjects of chemical synthesis studies, exploring their reactivity and potential as intermediates for further chemical transformations. For example, reactions involving pentane-2,4-dione derivatives have been studied for their ability to undergo condensation reactions, providing insights into the synthesis of complex molecules (Kennedy & Mcmurry, 1969).

Molecular Structure Analysis

Structural studies, such as X-ray analysis, have been conducted on similar compounds to understand the effects of substituents on molecular geometry. These studies help in elucidating the relationship between structure and reactivity or properties of these compounds (Fujii et al., 2002).

Heterocyclic Chemistry

The compound falls within the realm of heterocyclic chemistry, where its core structure is a point of interest for the synthesis of heterocycles. Studies have summarized methods for producing unsaturated 1,5-diketones and their use in synthesizing various heterocyclic compounds, indicating a potential research application for the compound (Kharchenko & Pchelintseva, 1996).

Polymer and Material Science

Derivatives of pyrrolo[3,4-c]pyrrole have been explored for their applications in polymer and material science, particularly in the development of pigments and electronic materials. Research into the crystal structure of related compounds provides a foundation for understanding their potential uses in these fields (Gironda et al., 2012).

Photovoltaic Applications

The structural motif of pyrrolo[3,4-c]pyrrole has been incorporated into the design of novel materials for photovoltaic applications. The synthesis of electron-deficient derivatives and their copolymerization with various monomers demonstrate the potential for these compounds to serve as components in solar cells (Xiao et al., 2014).

properties

IUPAC Name

5-benzyl-2-methyl-4-pentan-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-14(5-2)17-16-15(18(22)20(3)19(16)23)12-21(17)11-13-9-7-6-8-10-13/h6-10,14-17H,4-5,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVIVDWVZIJDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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